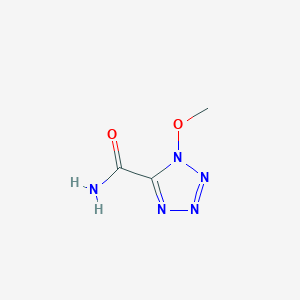
Methyl Piperazine-2-carboxylate Dihydrochloride
Overview
Description
Methyl Piperazine-2-carboxylate Dihydrochloride is an organic compound that belongs to the class of heterocyclic organic compounds . It has a molecular weight of 217.09 g/mol .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular formula of Methyl Piperazine-2-carboxylate Dihydrochloride is C6H14Cl2N2O2 . The InChI code is 1S/C6H12N2O2.2ClH/c1-10-6 (9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H .Physical And Chemical Properties Analysis
Methyl Piperazine-2-carboxylate Dihydrochloride has a molecular weight of 217.09 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 2 rotatable bonds .Scientific Research Applications
Synthesis of Bioactive Molecules
The piperazine moiety is a common feature in bioactive molecules due to its versatility in chemical reactionsMethyl Piperazine-2-carboxylate Dihydrochloride serves as a building block in the synthesis of various drugs, particularly those containing the piperazine ring . Its reactivity allows for the introduction of the piperazine structure into larger, more complex molecules, which can be crucial for the development of new pharmacologically active compounds.
Kinase Inhibitors
In the realm of cancer research, kinase inhibitors are a significant class of targeted therapy drugs. The compound can be utilized in the synthesis of kinase inhibitors, where the piperazine ring acts as a scaffold. This helps in arranging pharmacophoric groups in the correct orientation to interact with kinase enzymes, potentially leading to the development of new treatments for cancer .
Receptor Modulators
Piperazine derivatives are known to modulate receptor activity in the central nervous systemMethyl Piperazine-2-carboxylate Dihydrochloride can be used to create compounds that interact with receptors such as serotonin and dopamine, which may lead to new treatments for neurological disorders .
Pharmacokinetic Property Optimization
The piperazine ring is often incorporated into drug molecules to optimize their pharmacokinetic properties. This includes improving solubility, absorption, distribution, metabolism, and excretion characteristics of potential therapeutic agents. The subject compound provides a starting point for the synthesis of such molecules .
Chemical Synthesis Research
Researchers in chemical synthesis can use Methyl Piperazine-2-carboxylate Dihydrochloride to explore new synthetic pathways or improve existing ones. Its presence in a variety of synthetic methodologies, such as Buchwald–Hartwig amination and aromatic nucleophilic substitution, makes it a valuable compound for methodological studies .
Material Science
In material science, the compound’s reactivity with various functional groups can be harnessed to create novel materials with specific properties. For example, it can be used to synthesize polymers or coatings with desired mechanical or chemical characteristics .
Analytical Chemistry
In analytical chemistry, Methyl Piperazine-2-carboxylate Dihydrochloride can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves, reference materials, or as a reactant in chemical assays .
Educational Purposes
Lastly, the compound is also valuable in academic settings for educational purposes. It can be used to demonstrate various chemical reactions and synthetic techniques to students studying organic chemistry or pharmaceutical sciences .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action involves the compound’s interaction with its targets, leading to changes in the target’s function . This could involve binding to the target, inhibiting its activity, or altering its structure.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action . These effects could range from changes in cellular signaling pathways to alterations in cell function or viability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . These factors could affect the compound’s structure, its interaction with targets, and its overall effectiveness.
properties
IUPAC Name |
methyl piperazine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFDUSYNDLSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375152 | |
| Record name | Methyl Piperazine-2-carboxylate Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Piperazine-2-carboxylate Dihydrochloride | |
CAS RN |
122323-88-0 | |
| Record name | Methyl Piperazine-2-carboxylate Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122323-88-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)









